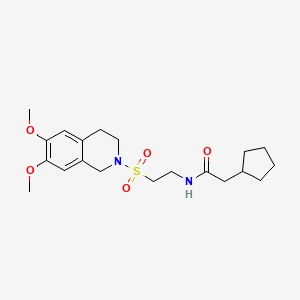

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a complex organic compound with multiple functional groups, including a cyclopentyl ring, a dihydroisoquinoline moiety, and sulfonyl and acetamide functionalities. The compound's structural diversity provides a vast range of potential chemical reactivity and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a multi-step process typically involving the following key steps:

Formation of the dihydroisoquinoline moiety: Starting from 6,7-dimethoxy-1-tetralone, reduction and subsequent cyclization in the presence of an acid catalyst yields the dihydroisoquinoline.

Sulfonylation: The dihydroisoquinoline undergoes sulfonylation with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.

Coupling with cyclopentylamine: The sulfonylated dihydroisoquinoline is then reacted with cyclopentylamine to form the final acetamide product. This step typically requires a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production may involve scalable variations of the synthetic routes mentioned, with optimizations to improve yield and purity. Methods such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can participate in various chemical reactions, including:

Oxidation: The compound's multiple methoxy groups can undergo oxidation reactions to form corresponding quinones or aldehydes.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

Oxidizing agents: KMnO4, H2O2

Reducing agents: LiAlH4, NaBH4

Substitution conditions: Basic conditions using reagents like NaOH, KOH

Major Products Formed from These Reactions

Depending on the reaction conditions and reagents used, the major products can include oxidized quinones, reduced amines, and various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dopamine Receptor Modulation

This compound acts as a D1 positive allosteric modulator , which means it enhances the activity of D1 dopamine receptors. These receptors are crucial for several physiological functions, including motor control and cognitive processes. The modulation of D1 receptors can have therapeutic implications for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies show that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated through the National Cancer Institute's Developmental Therapeutics Program, which assesses compounds for their potential anticancer activity .

Therapeutic Uses

Neurodegenerative Diseases

Given its role as a D1 receptor modulator, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson's disease. D1 receptor activation has been linked to improved cognitive function and motor skills in animal models of these diseases .

Psychiatric Disorders

The modulation of dopamine pathways also suggests potential applications in treating psychiatric disorders such as schizophrenia. By enhancing D1 receptor activity, the compound may help alleviate symptoms associated with dopaminergic dysfunction in these conditions .

In Vitro Studies

In vitro studies have demonstrated that 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exhibits significant inhibition of cancer cell growth across various human tumor cell lines. The compound showed mean GI50 values indicating effective cytotoxicity against cancer cells .

Case Studies

Mecanismo De Acción

The mechanism by which 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. The acetamide and cyclopentyl groups may contribute to the compound's binding affinity and selectivity.

Comparación Con Compuestos Similares

Comparing 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide to other compounds with similar structural motifs, such as sulfonyl isoquinolines or acetamide derivatives, highlights its uniqueness. The combination of cyclopentyl, dimethoxy, and sulfonyl groups in a single molecule provides a distinct profile of chemical reactivity and biological interactions.

List of Similar Compounds

Sulfonyl isoquinolines

Cyclopentyl acetamides

Dimethoxy-substituted aromatics

Actividad Biológica

2-Cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a novel compound with potential therapeutic applications. Its biological activity primarily involves modulation of dopamine receptors, particularly the D1 receptor subtype, which plays a crucial role in various neurological functions. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The compound functions as a D1 Positive Allosteric Modulator . This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The D1 receptors are G-protein coupled receptors (GPCRs) that influence cAMP production and are implicated in several physiological processes, including motor function and cognitive processes .

Key Mechanisms:

- Dopamine Modulation : By enhancing D1 receptor activity, the compound may improve cognitive functions and motor control.

- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative conditions by modulating neurotransmitter systems .

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of significant findings:

Case Studies

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Cognitive Impairment in Parkinson's Disease :

- Schizophrenia Treatment :

Propiedades

IUPAC Name |

2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAALXYQWWHGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.